molecular formula C17H13N5O5 B2542576 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034349-39-6

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2542576
CAS RN: 2034349-39-6
M. Wt: 367.321
InChI Key: YKKKDPUZPAEZLD-UHFFFAOYSA-N
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Description

The compound "N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as oxadiazole and oxazolone rings. These structural motifs are common in compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of compounds with similar structures often involves multi-step reactions starting with simple precursors. For instance, the synthesis of N-substituted derivatives of acetamide compounds can involve the reaction of an intermediate with various substituted reagents. In the case of oxadiazole derivatives, the synthesis may start with a benzenesulfonyl chloride reacting with an ester to form a carbohydrazide, which is then cyclized to form the oxadiazole ring . Similarly, the synthesis of triazole and thiadiazole derivatives can involve cyclization reactions of hydrazides under acidic or basic conditions . Although the exact synthesis route for the compound is not provided, it is likely to involve similar steps of cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can be confirmed by spectroscopic methods such as NMR and IR spectroscopy. The presence of the 1,2,4-oxadiazole ring, for example, is a common feature in these molecules and can be identified by characteristic peaks in the IR spectrum . The NMR spectra provide information about the hydrogen atoms in the molecule, including their chemical environment and connectivity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in the molecule. Acetamide derivatives can undergo various chemical reactions, including cyclization to form different heterocyclic systems . The presence of halogenated precursors can facilitate N-alkylation reactions to introduce various alkyl groups into the molecule . The reactivity of such compounds can also be exploited in the synthesis of potential antimicrobial agents, where the compound's ability to interact with bacterial cell components is crucial .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and aromatic systems can influence these properties significantly. For example, the solubility in organic solvents and water can vary based on the substituents attached to the core structure . The stability of the compound under different conditions can be assessed by studying its degradation products or by conducting stress tests .

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of novel compounds containing 1,2,4-oxadiazole rings due to their diverse biological properties. For instance, the development of novel synthesis methods for 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides highlights the interest in generating functionalized derivatives with potential pharmacological applications (Karpina et al., 2019). These efforts underscore the significance of structural analysis and synthetic methodologies in enhancing the understanding and applications of such compounds.

Biological Assessment and Therapeutic Potential

The exploration of biological activities and therapeutic potentials of compounds with 1,2,4-oxadiazole and acetamide functionalities is a key area of research. Studies have evaluated these compounds for various biological activities, including anticholinesterase, antibacterial, and antifungal properties, suggesting their potential in developing new therapeutic agents. For example, specific derivatives have shown promising results in neurogenic potential and anticholinesterase activity, indicating their relevance in neurodegenerative diseases and cognitive disorders (de la Fuente Revenga et al., 2015).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O5/c23-13-7-10(5-6-18-13)16-20-15(27-21-16)8-19-14(24)9-22-11-3-1-2-4-12(11)26-17(22)25/h1-7H,8-9H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKKDPUZPAEZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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